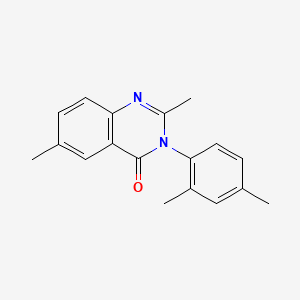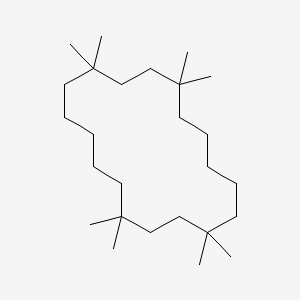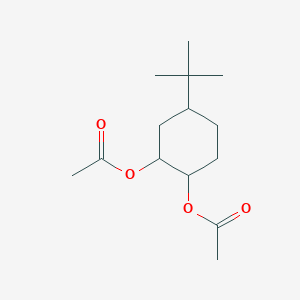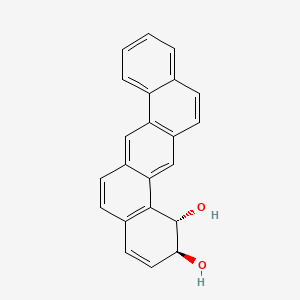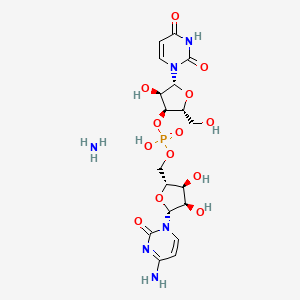
rUrd-P-rCyd.NH3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridylyl-(3’,5’)-cytidine is a dinucleotide composed of uridine and cytidine linked by a phosphodiester bond between the 3’ hydroxyl group of uridine and the 5’ hydroxyl group of cytidine. This compound is significant in various biochemical processes, particularly in the study of RNA structure and function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of uridylyl-(3’,5’)-cytidine typically involves the coupling of uridine and cytidine nucleotides. One common method is the phosphoramidite approach, where protected nucleosides are sequentially coupled and then deprotected to yield the desired dinucleotide. The reaction conditions often include the use of activating agents such as tetrazole and solvents like acetonitrile.
Industrial Production Methods
Industrial production of uridylyl-(3’,5’)-cytidine may involve large-scale chemical synthesis using automated synthesizers. These machines can efficiently couple nucleotides under controlled conditions, ensuring high purity and yield. The process may also include purification steps such as high-performance liquid chromatography (HPLC) to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Uridylyl-(3’,5’)-cytidine can undergo various chemical reactions, including:
Hydrolysis: Cleavage of the phosphodiester bond by water, often catalyzed by acids or bases.
Oxidation and Reduction: Although less common, the nucleobases can undergo oxidation or reduction under specific conditions.
Substitution: The phosphate group can be substituted by other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as thiols or amines, often in the presence of catalysts like imidazole.
Major Products
Hydrolysis: Yields individual nucleosides, uridine, and cytidine.
Oxidation: Produces oxidized nucleobases.
Substitution: Results in modified dinucleotides with different functional groups.
Wissenschaftliche Forschungsanwendungen
Uridylyl-(3’,5’)-cytidine is widely used in scientific research, including:
Chemistry: Studying the properties and reactions of nucleotides.
Biology: Investigating RNA structure, function, and interactions.
Medicine: Exploring potential therapeutic applications, such as antiviral agents.
Industry: Used in the synthesis of oligonucleotides for various applications, including diagnostics and therapeutics.
Wirkmechanismus
The mechanism of action of uridylyl-(3’,5’)-cytidine involves its incorporation into RNA molecules, where it can influence RNA stability and function. The compound can interact with RNA-binding proteins and enzymes, affecting processes such as RNA degradation and translation. The molecular targets include ribonucleases and RNA polymerases, which recognize and process the dinucleotide within RNA sequences.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Uridylyl-(3’,5’)-uridine
- Cytidylyl-(3’,5’)-cytidine
- Adenylyl-(3’,5’)-cytidine
Uniqueness
Uridylyl-(3’,5’)-cytidine is unique due to its specific combination of uridine and cytidine, which imparts distinct biochemical properties. Compared to other dinucleotides, it may exhibit different stability, reactivity, and interactions with enzymes and proteins, making it valuable for specific research applications.
Eigenschaften
Molekularformel |
C18H27N6O13P |
|---|---|
Molekulargewicht |
566.4 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane |
InChI |
InChI=1S/C18H24N5O13P.H3N/c19-9-1-3-22(17(29)20-9)15-12(27)11(26)8(35-15)6-33-37(31,32)36-14-7(5-24)34-16(13(14)28)23-4-2-10(25)21-18(23)30;/h1-4,7-8,11-16,24,26-28H,5-6H2,(H,31,32)(H2,19,20,29)(H,21,25,30);1H3/t7-,8-,11-,12-,13-,14-,15-,16-;/m1./s1 |
InChI-Schlüssel |
UOVXCDHWLHURKL-ZNFCZCJPSA-N |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=CC(=O)NC4=O)CO)O)O.N |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=O)NC4=O)CO)O)O.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



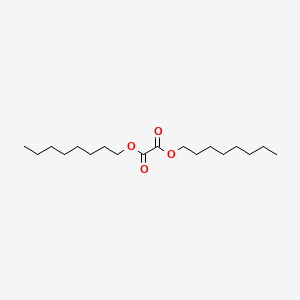
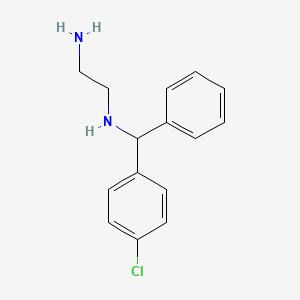
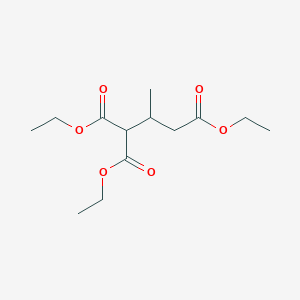

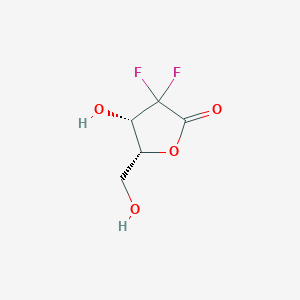
![3-[[2-[[4-[(4-chlorophenyl)methyl]piperidin-1-yl]methyl]-3-hydroxybutanoyl]amino]-N-methylbenzamide](/img/structure/B13744788.png)
